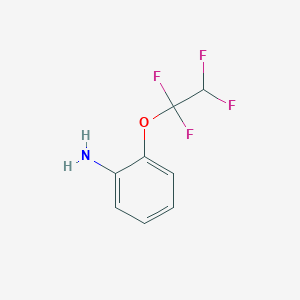

2-(1,1,2,2-Tetrafluoroethoxy)aniline

描述

Significance of Fluorine in Modulating Chemical and Biological Properties of Aniline (B41778) Scaffolds

The introduction of fluorine into organic molecules, including aniline scaffolds, can dramatically alter their physical, chemical, and biological properties. nih.govtandfonline.com Fluorine is the most electronegative element, yet its van der Waals radius is comparable to that of a hydrogen atom, allowing it to replace hydrogen without a significant increase in molecular size. tandfonline.com This unique combination of properties leads to several advantageous modifications.

Key effects of fluorination on aniline scaffolds include:

Metabolic Stability : The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. Substituting hydrogen with fluorine at a site susceptible to metabolic attack can block enzymatic oxidation, thereby increasing the metabolic stability and prolonging the half-life of a drug molecule. tandfonline.comnih.gov

Lipophilicity : Fluorination generally increases the lipophilicity of a molecule. nih.govbenthamscience.com This can enhance its ability to permeate biological membranes, potentially improving absorption and distribution within the body. victoria.ac.nzbloomtechz.com

Binding Affinity : The strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, such as the amino group in aniline. nih.govvictoria.ac.nz This modulation of electronic properties can influence how a molecule interacts with its biological target, sometimes leading to stronger binding affinity. tandfonline.com

Conformational Control : The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for its interaction with a specific receptor or enzyme active site. victoria.ac.nz

The strategic placement of fluorine or fluorine-containing groups like the tetrafluoroethoxy moiety allows chemists to rationally design molecules with improved pharmacokinetic and pharmacodynamic profiles. victoria.ac.nznih.gov Today, approximately 20% of all pharmaceuticals are fluorinated compounds, a testament to the transformative role of fluorine in medicinal chemistry. nih.govnih.gov

Overview of Aniline Derivatives as Core Structures in Diverse Chemical Applications

Aniline and its derivatives are versatile intermediates used in a vast array of industrial and chemical processes. wikipedia.orgsci-hub.se Their primary amine group attached to an aromatic ring provides a reactive handle for numerous chemical transformations, making them indispensable starting materials. atamanchemicals.comnbinno.com

The major applications of aniline derivatives include:

Polymers : A significant portion of global aniline production is used to manufacture methylene (B1212753) diphenyl diisocyanate (MDI), a key precursor for the synthesis of polyurethane polymers used in foams, insulation, and elastomers. wikipedia.orgsci-hub.se

Dyes and Pigments : Historically, aniline was central to the synthetic dye industry. britannica.com It remains a crucial precursor for various dyes, including indigo, the iconic color of blue jeans. atamanchemicals.com

Rubber Industry : Aniline derivatives such as phenylenediamines and diphenylamine (B1679370) function as antioxidants and vulcanization accelerators in rubber processing. wikipedia.orgatamanchemicals.com

Pharmaceuticals : The aniline scaffold is present in numerous drugs. A well-known example is paracetamol (acetaminophen), which is prepared from aniline. wikipedia.orgatamanchemicals.com

Agrochemicals : Many herbicides and fungicides are synthesized using aniline intermediates. wikipedia.orgatamanchemicals.com

The utility of the aniline core structure lies in its reactivity in electrophilic substitution reactions, allowing for the introduction of various functional groups onto the aromatic ring. wikipedia.org This versatility makes aniline derivatives a cornerstone of fine chemical synthesis. atamanchemicals.com

Rationale for Investigating the 2-(1,1,2,2-Tetrafluoroethoxy)aniline Moiety

The investigation of specific isomers of fluorinated anilines, such as this compound, is driven by the understanding that the position of a substituent on the aromatic ring profoundly impacts its properties and reactivity. The 1,1,2,2-tetrafluoroethoxy group (-OCHF₂CF₂) is a lipophilic, metabolically stable substituent. Its placement at the ortho-position relative to the amine group in the aniline ring is of particular scientific interest.

This specific arrangement is expected to introduce distinct steric and electronic effects compared to its meta- and para-isomers. uni.luuni.lu The proximity of the bulky and highly electronegative tetrafluoroethoxy group to the amino group can influence the latter's basicity, hydrogen bonding capability, and rotational freedom. These modifications can be leveraged in the design of novel agrochemicals, pharmaceuticals, or functional materials where precise control over molecular conformation and electronic environment is critical. youtube.com The synthesis of such ortho-substituted anilines provides valuable building blocks for creating complex molecules with tailored functionalities. nbinno.comnbinno.com

Physicochemical Properties

The properties of this compound can be compared with related aniline compounds to understand the effect of fluorination.

Structure

3D Structure

属性

IUPAC Name |

2-(1,1,2,2-tetrafluoroethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4NO/c9-7(10)8(11,12)14-6-4-2-1-3-5(6)13/h1-4,7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSFRWGGGZNTGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380929 | |

| Record name | 2-(1,1,2,2-tetrafluoroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35295-34-2 | |

| Record name | 2-(1,1,2,2-tetrafluoroethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35295-34-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1,1,2,2 Tetrafluoroethoxy Aniline

Direct Fluorination Approaches to Aniline (B41778) Derivatives

Direct fluorination of aniline and its derivatives presents a formidable challenge in synthetic chemistry. The high reactivity of elemental fluorine and other electrophilic fluorinating agents can lead to a lack of selectivity and decomposition of the starting material. The amino group in aniline is highly susceptible to oxidation, further complicating direct fluorination attempts.

Despite these challenges, methods for the direct fluorination of aromatic compounds have been developed, often employing specialized reagents and conditions. Reagents like Selectfluor® (F-TEDA-BF4) are electrophilic fluorinating agents that are more manageable than elemental fluorine. However, their application to aniline derivatives often requires protection of the amino group to prevent side reactions. For instance, anilines can be converted to the corresponding acetanilides before fluorination. The acetyl group can then be removed to regenerate the amine.

While direct fluorination might not be the most common route to 2-(1,1,2,2-tetrafluoroethoxy)aniline, it represents an area of active research for the synthesis of other fluorinated aniline derivatives. The development of more selective and milder fluorinating agents could make this approach more viable in the future.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants, offer a highly efficient approach to building molecular complexity. quora.com These reactions are atom-economical and can significantly reduce the number of synthetic steps, purification processes, and waste generation compared to traditional linear syntheses.

Three-Component Reactions Involving Aromatic Amines and α-Bromoacetaldehyde Acetal

A notable example of an MCR involving aromatic amines is the synthesis of N-(hetero)aryl-4,5-unsubstituted pyrroles. quora.comcas.cnmasterorganicchemistry.comyoutube.comrsc.org This reaction typically involves an aromatic amine, a 1,3-dicarbonyl compound, and α-bromoacetaldehyde acetal. quora.comcas.cnmasterorganicchemistry.comyoutube.comrsc.org The reaction proceeds through a [1 + 2 + 2] annulation pathway. quora.comcas.cnmasterorganicchemistry.comyoutube.com This methodology provides a versatile route to a wide range of functionalized N-aryl pyrroles. quora.comcas.cnmasterorganicchemistry.comyoutube.comrsc.org

While this reaction does not directly yield this compound, it represents a powerful derivatization strategy. The target aniline, with its primary amino group, could serve as the aromatic amine component in such a three-component reaction, allowing for the construction of more complex heterocyclic structures.

Catalytic Conditions for Pyrrole (B145914) Scaffold Construction

The construction of pyrrole scaffolds from anilines can be achieved under various catalytic conditions. The Paal-Knorr synthesis, a classical method for pyrrole formation, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. This reaction is often catalyzed by Brønsted or Lewis acids. More recent developments have focused on milder and more efficient catalytic systems.

For instance, aluminum(III) chloride has been shown to be an effective Lewis acid catalyst for the three-component synthesis of N-(hetero)aryl-4,5-unsubstituted pyrroles. quora.comcas.cnmasterorganicchemistry.comyoutube.com Other catalytic systems, including those based on nickel, have also been developed for the synthesis of N-substituted pyrroles from anilines and dicarbonyl compounds. jk-sci.com The choice of catalyst can influence the reaction conditions, substrate scope, and yield of the desired pyrrole derivative.

| Catalyst | Reaction Type | Starting Materials | Reference(s) |

| Aluminum(III) chloride | Three-component | Aromatic amine, 1,3-dicarbonyl compound, α-bromoacetaldehyde acetal | quora.comcas.cnmasterorganicchemistry.comyoutube.com |

| Nickel complexes | Paal-Knorr type | Aniline, 2,5-hexanedione | jk-sci.com |

| H-form Zeolite Y | Condensation | Aniline, Furan | wikipedia.orglumenlearning.com |

| Proline | Mannich reaction-cyclization | Aniline, Succinaldehyde | lumenlearning.com |

Continuous Flow Synthesis Techniques for Fluorinated Intermediates

Continuous flow chemistry has emerged as a powerful technology in organic synthesis, offering several advantages over traditional batch processing. researchgate.net These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and scalability. researchgate.netavantorsciences.com The synthesis of fluorinated compounds, which often involves highly reactive or gaseous reagents, is particularly well-suited to flow chemistry techniques.

Derivatization Strategies for Aniline Compounds

The aniline functional group is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse array of derivatives. For this compound, the primary amino group can be readily acylated, alkylated, or used in the formation of various heterocyclic systems.

One important derivatization strategy involves the introduction of other fluorinated groups. For example, methods for the synthesis of ortho-trifluoromethoxylated aniline derivatives have been developed. mdpi.comaurigeneservices.com These methods often involve a two-step sequence of O-trifluoromethylation of an N-aryl-N-hydroxyacetamide followed by a thermally induced intramolecular migration of the OCF3 group. mdpi.comaurigeneservices.com While this specific reaction introduces a trifluoromethoxy group, the underlying principles could potentially be adapted for the introduction of other fluoroalkoxy groups.

The amino group of the target aniline can also participate in various coupling reactions to form new carbon-nitrogen bonds, leading to the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.

Advanced Applications in Materials Science

Polymer Chemistry and Enhanced Material Properties

The introduction of fluorinated moieties, such as the tetrafluoroethoxy group in 2-(1,1,2,2-tetrafluoroethoxy)aniline, into polymer backbones can significantly alter their properties. In the realm of polymer chemistry, this modification is a key strategy for developing materials with superior thermal stability, chemical resistance, and specific dielectric properties. While detailed research findings exclusively on polymers derived from this compound are not extensively available in public literature, the effects of similar fluorinated structures on polymer properties are well-documented and provide a strong indication of its potential.

Fluorinated polyimides, for instance, are a class of high-performance polymers where the incorporation of fluorine-containing monomers leads to several desirable enhancements. docsdrive.comechemcom.com The presence of fluorine atoms generally increases the free volume within the polymer matrix, which can improve solubility and gas permeability. echemcom.comsci-hub.st Furthermore, the strong carbon-fluorine bond contributes to exceptional thermal and oxidative stability. cymitquimica.com

Research on various fluorinated diamines in the synthesis of polyimides has shown that these monomers can lead to polymers with high glass transition temperatures (Tg), indicating their suitability for high-temperature applications. echemcom.comsci-hub.st For example, a series of fluorinated polyimides exhibited glass transition temperatures ranging from 246 to 296 °C and 5% weight loss temperatures between 530 and 540 °C. echemcom.com

Table 1: Illustrative Thermal Properties of Fluorinated Polyimides Derived from Various Fluorinated Diamines

| Polymer System | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (T5%) |

| Fluorinated Polyimide Series A echemcom.com | 246 - 296 °C | 530 - 540 °C |

| Fluorinated Polyimide Series B pnu.ac.ir | 495 - 552 °C (Decomposition) | Not specified |

| Optimized Fluorinated PI (TPPI50) cymitquimica.com | 402 °C | 563 °C |

This table presents data from studies on various fluorinated polyimides to illustrate the typical thermal properties achievable. Specific data for polymers derived solely from this compound is not available.

The incorporation of the tetrafluoroethoxy group is also expected to enhance the hydrophobicity of the resulting polymers, a valuable characteristic for applications requiring resistance to moisture. echemcom.comcymitquimica.com

Coatings and Membranes Development

The properties imparted by the tetrafluoroethoxy group make this compound a promising candidate for the development of advanced coatings and membranes. The low surface energy associated with fluorinated compounds can lead to coatings with excellent water and oil repellency, as well as anti-fouling properties. cymitquimica.com While specific research on coatings formulated with this compound is limited, related soluble aniline-thiophene copolymers have been noted for their potential in anti-corrosion and anti-static coatings. researchgate.net Aniline (B41778) tetramers have also been successfully used as a corrosion inhibitor in epoxy coatings.

In the field of membrane technology, the enhanced gas permeability of fluorinated polymers is a significant advantage. echemcom.comsci-hub.st Polyimides derived from fluorinated diamines have shown promising gas transport properties, making them suitable for applications such as gas separation. echemcom.com For example, a fluorinated polyimide, BASA-6FDA, exhibited a CO2 permeability of 15.00 barrer. echemcom.com The precise control over the free volume and chemical nature of the polymer, achievable through the use of monomers like this compound, is crucial for designing membranes with high selectivity and permeability for specific gases.

Electronic Materials Research

The electronics industry continuously seeks materials with low dielectric constants to minimize signal delay and cross-talk in high-density integrated circuits. docsdrive.com The incorporation of fluorine is a widely adopted strategy to lower the dielectric constant of insulating materials. docsdrive.com The tetrafluoroethoxy group in this compound, with its low polarizability, is expected to significantly reduce the dielectric constant of polymers into which it is incorporated. docsdrive.comcymitquimica.com

Studies on fluorinated polyimides have consistently demonstrated a reduction in the dielectric constant with increasing fluorine content. docsdrive.compnu.ac.ir For instance, the dielectric permittivity of a series of copolyimide fibers was found to decrease from 3.46 to 2.78 at 10 MHz with the incorporation of 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA). pnu.ac.ir An optimized fluorinated polyimide, TPPI50, exhibited a dielectric constant of 2.312 at 1 MHz with a very low dielectric loss of 0.00676. cymitquimica.com

Table 2: Dielectric Properties of Various Fluorinated Polyimides

| Polymer System | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) |

| Fluorinated PI (TPPI50) cymitquimica.com | 2.312 | 0.00676 |

| Co-PI fiber with 6FDA pnu.ac.ir | 2.78 (at 10 MHz) | Not specified |

This table showcases the dielectric properties of different fluorinated polyimides to exemplify the impact of fluorine incorporation. Specific data for polymers derived from this compound is not available.

The combination of low dielectric constant, high thermal stability, and good mechanical properties makes polymers derived from fluorinated anilines like this compound highly attractive for use as interlayer dielectrics, flexible substrates for printed circuits, and encapsulants for electronic components. cymitquimica.comresearchgate.net

Dyes and Pigments (Relevant to halogenated anilines)

Halogenated anilines are important intermediates in the synthesis of azo dyes, a large and versatile class of colorants. docsdrive.compnu.ac.ir The synthesis typically involves the diazotization of the aniline derivative followed by coupling with a suitable aromatic compound. The nature and position of the halogen substituent on the aniline ring can influence the color, fastness, and other properties of the resulting dye. docsdrive.com

While specific spectral data for azo dyes synthesized from this compound are not readily found in the literature, studies on other halogenated anilines provide insight into the expected characteristics. For instance, the introduction of chloro groups into the aniline ring has been shown to affect the light and sublimation fastness of disperse dyes on polyester (B1180765) fabric. docsdrive.com

The general procedure for synthesizing azo dyes from an aniline derivative involves dissolving the amine in an acidic solution, followed by the addition of sodium nitrite (B80452) to form the diazonium salt at low temperatures. This is then reacted with a coupling component to produce the azo dye.

Table 3: General Spectral Data for Azo Dyes from Halogenated Anilines

| Azo Dye from | Coupling Component | Absorption Maxima (λmax) | Reference |

| 2,4-Dichloroaniline | Various | 404 - 482 nm | docsdrive.com |

| Aniline Derivatives | Acetylacetone | Not specified | echemcom.com |

This table provides examples of absorption maxima for azo dyes derived from other halogenated anilines to illustrate the range of colors achievable. Specific data for dyes from this compound is not available.

The tetrafluoroethoxy group in this compound could potentially lead to dyes with unique shades and improved properties, such as enhanced stability or solubility in specific media, making this an area ripe for further investigation.

Exploration in Medicinal Chemistry and Agrochemical Development

Role as a Building Block for Bioactive Molecules

2-(1,1,2,2-Tetrafluoroethoxy)aniline serves as a crucial chemical building block in the synthesis of more complex, high-value molecules for medicinal and agricultural applications. nih.govnbinno.comnih.gov Chemical building blocks are foundational reagents used in hit-to-lead and lead-optimization projects. nbinno.com The incorporation of the tetrafluoroethoxy aniline (B41778) moiety allows chemists to perform structure-activity relationship (SAR) exploration and to modulate key properties like metabolic stability and solubility. nbinno.com

The aniline structure itself is a common and easily manufactured starting point for many therapies. nih.gov However, the way the liver metabolizes simple anilines can sometimes lead to toxic byproducts. nih.gov Consequently, the development of functionalized aniline derivatives, such as those with fluorinated groups, provides a valuable tool for creating new pharmaceuticals and agrochemicals. nih.govnih.gov These specialized intermediates are sought after for their ability to impart unique electronic and steric properties, enabling the synthesis of molecules with precisely tailored functions. nih.gov

Design and Synthesis of Drug Candidates

The aniline scaffold is central to the design of numerous drug candidates, and fluorinated derivatives are of particular interest. The process of drug design often involves creating a series of related compounds to identify which structural features are critical for biological activity.

For instance, research into anticancer agents has involved the synthesis of 2-anilino triazolopyrimidines, where SAR studies highlighted that the nature and position of substituents on the aniline ring were critical for the compound's antiproliferative activity. nih.gov Similarly, a series of 4-anilino-quinazoline derivatives were designed as epidermal growth factor receptor (EGFR) inhibitors, with research showing that compounds featuring specific groups on the aniline ring displayed potent inhibitory activities. researchgate.net In these examples, a building block like this compound could be used to introduce a fluorinated substituent at a specific position, allowing researchers to systematically probe the effects of such a group on the drug's potency and pharmacological profile.

Modulating Bioavailability and Biological Target Interaction

The introduction of a tetrafluoroethoxy group can profoundly affect a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, which is collectively summarized by its bioavailability. researchgate.net Bioavailability indicates the amount of an administered drug that reaches the bloodstream to produce a therapeutic effect. researchgate.net The physicochemical properties of a molecule, including its lipophilicity and metabolic stability, are key determinants of its bioavailability. researchgate.net

Fluorine substitution is a well-known strategy to enhance these properties. The incorporation of fluorine can:

Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. This can prevent the drug from being broken down too quickly, prolonging its action. researchgate.net

Enhance Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, such as enzymes or receptors. Studies on fluorinated diaryl sulfonamides designed as Cholesteryl Ester Transfer Protein (CETP) inhibitors revealed that the fluorinated compounds formed critical hydrophobic interactions within the protein's binding pocket. wsu.eduacs.org

Improve Safety Profile: In some cases, fluorinated compounds have shown reduced cytotoxicity in non-cancerous cell lines, leading to a better safety index. google.com

Furthermore, certain fluorinated derivatives have demonstrated the ability to overcome multi-drug resistance, a major challenge in cancer therapy, by inhibiting efflux pumps like P-glycoprotein (P-gp). google.com

Applications in Agrochemicals, e.g., Insect Growth Regulators (Specifically noted for 3-(1,1,2,2-tetrafluoroethoxy)aniline)

Fluorinated compounds are of immense importance to the agrochemical industry, with one analysis showing that they account for approximately 70% of modern insecticides and acaricides. The introduction of fluorine can significantly enhance the efficacy of pesticides.

A key class of modern pesticides is insect growth regulators (IGRs), which disrupt the normal growth and development of insects, preventing them from reaching maturity and reproducing. Unlike traditional neurotoxins, IGRs act on systems more unique to insects, such as their hormonal pathways or the formation of their exoskeleton, making them generally less toxic to non-target organisms.

Fluorinated anilines are critical building blocks for specific types of IGRs, particularly benzoylphenylureas. google.com These compounds act as chitin (B13524) synthesis inhibitors; chitin is a vital component of the insect exoskeleton, and without its proper formation during molting, the insect cannot survive. Research has demonstrated that introducing fluorinated substituents onto the aniline ring of benzoylphenylureas can significantly increase their insecticidal activities against pests like the oriental armyworm and mosquitoes, with some derivatives showing higher potency than the commercial insecticide Hexaflumuron. google.com

While specific public data on the use of 3-(1,1,2,2-tetrafluoroethoxy)aniline (B1581531) in IGRs is limited, the established role of related fluorinated anilines in this field is clear. google.com Beyond IGRs, fluorinated anilines are also used to create other classes of potent insecticides, such as anthranilic diamides, which target insect ryanodine (B192298) receptors. wsu.edu

Investigation of Cholesteryl Ester Transfer Protein (CETP) Inhibitors (Relevant to a related compound)

Cholesteryl ester transfer protein (CETP) is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL, or "good cholesterol") to low-density lipoprotein (LDL, or "bad cholesterol"). Inhibiting CETP is a therapeutic strategy aimed at raising HDL cholesterol levels and lowering LDL cholesterol, which is believed to reduce the risk of cardiovascular diseases like atherosclerosis.

The development of small-molecule CETP inhibitors has been an area of intense research, and fluorinated compounds have featured prominently. A study on diaryl sulfonamides revealed that derivatives containing four aromatic rings, including fluorinated components, exhibited 100% inhibitory activity against CETP in vitro at a 10 µM concentration. wsu.eduacs.org Molecular docking studies showed that these compounds formed favorable hydrophobic and п-п stacking interactions within the binding pocket of the CETP enzyme. wsu.eduacs.org

Other research has focused on different molecular scaffolds. A novel class of potent CETP inhibitors was developed based on an indoline (B122111) structure, which can be synthesized from aniline precursors. The optimization of another series of inhibitors, diphenylpyridylethanamines, involved the incorporation of fluorine to achieve a balance between CETP potency and metabolic stability. researchgate.net Although several CETP inhibitors like torcetrapib (B1681342) and evacetrapib (B612230) have failed in late-stage clinical trials due to off-target effects or lack of efficacy, the target remains of interest, with newer compounds such as obicetrapib (B1677080) continuing in development.

Antimicrobial and Anticancer Potential of Fluorinated Aniline Derivatives

The structural motif of fluorinated aniline is present in various compounds investigated for their potential as antimicrobial and anticancer agents.

Antimicrobial Activity A study evaluating 68 different aniline derivatives for antibacterial effects against Vibrio species, which are common causes of foodborne illness, identified two trifluoro-aniline compounds as having significant activity. These compounds, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA), were effective against both free-floating (planktonic) bacteria and biofilms, which are structured communities of bacteria that are difficult to treat. The compounds were found to cause noticeable destruction to the bacterial cell membrane.

**Table 1: Minimum Inhibitory Concentration (MIC) of Select Trifluoro-Anilines against *Vibrio parahaemolyticus***

| Compound | MIC (µg/mL) |

|---|---|

| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | 100 |

| 2-iodo-4-trifluoromethylaniline (ITFMA) | 50 |

Anticancer Potential Aniline derivatives are a cornerstone in the development of many anticancer drugs. Fluorination can enhance the potency and selectivity of these agents. For example, a series of 4-anilinoquinolinylchalcone derivatives were synthesized and evaluated for their antiproliferative activities against human cancer cell lines. One derivative, compound 4a , showed high cytotoxicity against breast cancer cells (MDA-MB-231) with low toxicity to normal cells. Similarly, research on 4-anilino-quinazolines as EGFR inhibitors for cancer treatment found that the most promising compound, 16i , was more potent than the control drug lapatinib (B449) under both normal and low-oxygen (hypoxia) tumor conditions. researchgate.net

Table 2: In Vitro Anticancer Activity (IC₅₀) of Select Fluorinated Aniline Derivatives

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|---|

| 4a ((E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one) | MDA-MB-231 | Breast Cancer | 0.11 |

| 16i (a 4-anilino-quinazoline derivative) | A549 | Lung Cancer | 1.59 (normoxia) researchgate.net |

| 1.09 (hypoxia) researchgate.net | |||

| HT-29 | Colon Cancer | 2.46 (normoxia) researchgate.net | |

| 1.35 (hypoxia) researchgate.net |

These findings underscore the broad potential of fluorinated anilines as a structural class in the ongoing search for new and more effective treatments for infectious diseases and cancer. google.com

Computational Chemistry and Structure Activity Relationship Sar Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to understand how a ligand, such as 2-(1,1,2,2-Tetrafluoroethoxy)aniline, might interact with a protein's active site.

Similarly, aniline-based inhibitors have been studied for their potential action against the influenza H1N1 virus by targeting the hemagglutinin protein. researchgate.net These studies help in elucidating the binding mode and identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. The presence of the fluorine atoms in the tetrafluoroethoxy group of this compound would be expected to play a significant role in its binding interactions. Fluorine can act as a hydrogen bond acceptor and participate in favorable electrostatic interactions. nih.govacs.org

A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and the target protein, followed by the use of docking software to predict the binding pose and energy. The results would provide insights into its potential biological targets and mechanism of action.

In Silico Prediction of Biological Activity

In silico methods are computational tools used to predict the biological activity and toxicity of chemical compounds. These methods are crucial in the early stages of drug discovery for screening large libraries of compounds and prioritizing them for further experimental testing. nih.gov

For this compound, various in silico tools could be employed to predict its potential pharmacological effects and toxicity profile. Web-based servers and software can predict a wide range of biological activities, including pharmacological effects, mechanisms of action, and adverse or toxic effects. youtube.com These predictions are often based on the structural similarity of the query compound to molecules with known activities. youtube.com

The PubChem database provides some predicted data for this compound, such as its predicted octanol-water partition coefficient (XlogP3) of 2.8, which gives an indication of its lipophilicity. uni.lu This parameter is important for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

In silico toxicity prediction tools can assess various endpoints, such as hepatotoxicity, mutagenicity, carcinogenicity, and cardiotoxicity. nih.gov For aromatic amines, there is a known association with mutagenicity and carcinogenicity due to the metabolic formation of reactive nitrenium ions that can bind to DNA. youtube.com Therefore, a key aspect of an in silico evaluation of this compound would be to predict the likelihood of such adverse effects.

Below is a table of predicted properties for this compound and its isomers, which would be typically generated in an in silico assessment.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP3 |

| This compound | C₈H₇F₄NO | 209.14 | 2.8 uni.lu |

| 3-(1,1,2,2-Tetrafluoroethoxy)aniline (B1581531) | C₈H₇F₄NO | 209.14 | 2.8 uni.lu |

| 4-(1,1,2,2-Tetrafluoroethoxy)aniline | C₈H₇F₄NO | 209.14 | 2.8 matrixscientific.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Compounds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical relationship between molecular descriptors of a series of compounds and their experimentally determined activity.

While a specific QSAR model for this compound has not been reported, QSAR studies on other fluorinated and aniline (B41778) compounds provide a framework for how such a model could be developed. For instance, QSAR models have been developed to predict the anti-cancer activity of bisquinoline derivatives connected by a 4-oxy-3-fluoroaniline linker. researchgate.net Another study developed QSAR models for the acute inhalation toxicity of various fluorinated compounds. ut.ee

The development of a QSAR model for a class of compounds including this compound would involve the following steps:

Data Set Selection: A series of structurally related compounds with measured biological activity would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each compound.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build a mathematical equation relating the descriptors to the activity.

Model Validation: The predictive power of the model would be rigorously tested using internal and external validation techniques.

A study on substituted 4-anilino coumarin (B35378) derivatives successfully used QSAR to predict their anti-colon cancer and anti-hepatoma activities. jksus.org This highlights the utility of QSAR in designing new compounds with improved potency. For fluorinated compounds, descriptors that capture the effects of fluorine substitution, such as electrostatic and quantum chemical parameters, would be particularly important. nih.gov

Theoretical Studies of Electronic Structure and Reactivity

Theoretical studies, based on quantum mechanics, provide fundamental insights into the electronic structure, stability, and reactivity of molecules. Methods like Density Functional Theory (DFT) are commonly used to calculate various molecular properties.

For this compound, theoretical calculations could elucidate the influence of the electron-withdrawing tetrafluoroethoxy group on the electronic properties of the aniline ring. The introduction of fluorine atoms is known to lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This can impact the molecule's reactivity, redox potential, and spectroscopic properties.

The geometry of the molecule, including bond lengths, bond angles, and dihedral angles, can be optimized to find the most stable conformation. The calculated electronic properties, such as the molecular electrostatic potential (MEP) map, can identify the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its intermolecular interactions.

While specific theoretical studies on this compound are not published, research on other fluorinated aromatic compounds provides a reference. For example, the electronic structure of highly fluorinated fullerenes has been investigated using synchrotron-radiation photoemission. aps.org Such studies provide valuable data on the effects of fluorination on the electronic valence bands.

The table below lists some key parameters that would be obtained from a theoretical study of this compound.

| Parameter | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which is an indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating regions for electrophilic and nucleophilic attack. |

Environmental Fate and Degradation Studies of Fluorinated Anilines

Biodegradation Pathways Under Aerobic Conditions

The aerobic biodegradation of 2-(1,1,2,2-Tetrafluoroethoxy)aniline is a complex process influenced by the presence of both the aromatic amine and the highly fluorinated ether substituent. While specific studies on this exact compound are limited, the degradation pathway can be inferred from research on analogous fluorinated anilines and polyfluoroalkyl ether compounds.

The initial attack on the aniline (B41778) moiety by aerobic microorganisms typically involves dioxygenase or monooxygenase enzymes. These enzymes catalyze the hydroxylation of the aromatic ring, leading to the formation of catechol or substituted catechol intermediates. For instance, the degradation of aniline is known to proceed through catechol, which is then susceptible to ring cleavage via either the ortho- or meta-cleavage pathway, ultimately leading to mineralization. In the case of fluorinated anilines, such as 2-fluoroaniline (B146934) and 3-fluoroaniline (B1664137), studies have indicated that degradation can proceed through hydroxylation and subsequent dehalogenation. Research on the aerobic degradation of 2-fluoroaniline (2-FA) and 3-fluoroaniline (3-FA) has shown that specialized microbial consortia can achieve high removal and defluorination rates. For 2-FA, a simultaneous hydroxylation and dehalogenation mechanism catalyzed by monooxygenase has been proposed, while 3-FA is converted to 4-fluorocatechol (B1207897) by dioxygenase.

The tetrafluoroethoxy group presents a significant challenge to microbial degradation due to the high strength of the carbon-fluorine bonds. However, research on the biodegradation of polyfluoroalkyl ether substances (PFAS) suggests that the ether linkage can be a point of microbial attack. nih.gov Aerobic biotransformation of some ether PFAS has been observed to be initiated by monooxygenases, which hydroxylate the non-fluorinated carbon atom adjacent to the ether oxygen. nih.gov This forms an unstable hemiacetal that can spontaneously cleave, breaking the ether bond. nih.gov In the case of this compound, the ethoxy carbon attached to the aniline ring is a potential site for such an oxidative attack.

Based on these findings, a putative aerobic biodegradation pathway for this compound can be proposed:

Initial Attack on the Aniline Ring: Mono- or dioxygenases hydroxylate the aniline ring, potentially at the para-position to the amino group, forming a hydroxylated intermediate.

Ether Bond Cleavage: A separate enzymatic attack, likely by a monooxygenase, targets the ether linkage. This could lead to the cleavage of the tetrafluoroethoxy group, releasing it as 1,1,2,2-tetrafluoroethanol and leaving a catechol-like intermediate from the aniline ring.

Ring Cleavage and Mineralization: The resulting catechol intermediate would then undergo aromatic ring cleavage and subsequent metabolism, entering central metabolic pathways.

Degradation of the Fluorinated Moiety: The released 1,1,2,2-tetrafluoroethanol is expected to be highly recalcitrant to further microbial degradation under aerobic conditions due to the high degree of fluorination. Its ultimate fate in the environment would require further investigation.

It is crucial to note that this proposed pathway is inferential and requires experimental validation to confirm the specific enzymes and intermediates involved in the biodegradation of this compound.

Influence of Fluorine Substitution on Microbial Diversity and Degradation Rates

The presence and degree of fluorine substitution on the aniline ring have a profound impact on both the diversity of microbial communities capable of degradation and the rate at which this degradation occurs. Generally, an increase in fluorine substitution leads to greater recalcitrance and a decrease in biodegradation rates.

Studies on a series of fluoroanilines have demonstrated this trend. For example, the time required for the enrichment of microbial cultures capable of degrading 4-Fluoroaniline (4-FA), 2,4-Difluoroaniline (2,4-DFA), and 2,3,4-Trifluoroaniline (2,3,4-TFA) increased significantly with the number of fluorine substituents. This indicates that fewer microbial species possess the necessary enzymatic machinery to attack more heavily fluorinated compounds.

The specific degradation rates also show a clear inverse correlation with the degree of fluorination. This is likely due to the strong electron-withdrawing nature of fluorine, which can affect the susceptibility of the aromatic ring to electrophilic attack by microbial oxygenases. The position of the fluorine substituent also plays a role, with some isomers being more recalcitrant than others.

Furthermore, the microbial diversity within consortia enriched on fluorinated anilines tends to decrease as the level of fluorine substitution increases. This suggests that the selective pressure exerted by the more highly fluorinated compounds narrows the range of microorganisms that can thrive. For instance, while a broader range of bacteria might degrade mono-fluoroaniline, only a very specialized subset may be able to utilize di- or tri-fluoroanilines as a carbon source. Research has identified several key bacterial genera involved in the degradation of fluoroanilines, including Novosphingobium, Bradyrhizobium, Aquaspirillum, Aminobacter, Ochrobactrum, and Labrys for 2-fluoroaniline, and Ochrobactrum, Aquaspirillum, Lachnobacterium, Bradyrhizobium, and Variovorax for 3-fluoroaniline. nih.gov

Impact of Fluorine Substitution on Fluoroaniline Degradation

| Compound | Enrichment Time (days) | Maximum Specific Degradation Rate (mg/g VSS·h) | Key Microbial Genera |

|---|---|---|---|

| 4-Fluoroaniline | 26 | 22.48 ± 0.55 | Not Specified in Detail |

| 2,4-Difluoroaniline | 51 | 15.27 ± 2.04 | Not Specified in Detail |

| 2,3,4-Trifluoroaniline | 165 | 8.84 ± 0.93 | Not Specified in Detail |

| 2-Fluoroaniline | 58 (acclimation) | 21.23 ± 0.91 | Novosphingobium, Bradyrhizobium, Aquaspirillum, Aminobacter, Ochrobactrum, Labrys nih.gov |

| 3-Fluoroaniline | 43 (acclimation) | 11.75 ± 0.99 | Ochrobactrum, Aquaspirillum, Lachnobacterium, Bradyrhizobium, Variovorax nih.gov |

Photochemical Degradation Processes

In addition to microbial action, photochemical degradation can be a significant pathway for the transformation of fluorinated anilines in the environment, particularly in sunlit surface waters. The absorption of ultraviolet (UV) radiation can lead to the excitation of the molecule and subsequent chemical reactions.

For aniline and its derivatives, photochemical degradation can proceed through various mechanisms, including photo-oxidation and photoreduction. Studies on the photocatalytic degradation of aniline have identified intermediates such as aminophenols, azoxybenzene, and azobenzene. The process often involves the generation of reactive oxygen species, such as hydroxyl radicals, which can attack the aromatic ring and lead to its cleavage.

In the case of halogenated aromatic compounds, photodehalogenation is a common reaction pathway. For instance, the photochemical degradation of polybrominated diphenyl ethers (PBDEs) has been shown to involve sequential reductive debromination. researchgate.net A similar process of C-F bond cleavage could potentially occur for this compound under UV irradiation.

Research on the combined photochemical and microbial degradation of 2,4,5-trichloroaniline (B140166) revealed that a significant portion of its transformation was attributable to photochemical processes. ucr.edu This suggests that for compounds like this compound, a combination of light-induced reactions and subsequent microbial metabolism of the photoproducts could be an important environmental fate process.

The tetrafluoroethoxy group is expected to be relatively stable to photolysis. However, the aniline chromophore can absorb sunlight, potentially leading to the cleavage of the ether bond or defluorination of the aliphatic chain as secondary reactions. The specific photoproducts and quantum yields for the photochemical degradation of this compound would require dedicated experimental investigation.

Considerations for Environmental Remediation

The persistence of fluorinated anilines like this compound necessitates the development of effective environmental remediation strategies. Given the challenges posed by the stability of the C-F bond, a multi-faceted approach combining different technologies is often required.

Bioremediation strategies can be effective, particularly for less fluorinated anilines. Bioaugmentation, which involves introducing specialized microbial consortia capable of degrading the target compound, can enhance the natural attenuation process in contaminated soils and water. The selection of microbial strains with robust enzymatic systems for both ring cleavage and dehalogenation is critical for successful bioremediation.

Advanced Oxidation Processes (AOPs) are a promising technology for the treatment of recalcitrant organic pollutants. AOPs generate highly reactive species, such as hydroxyl radicals, that can non-selectively oxidize a wide range of organic compounds. Techniques like Fenton and photo-Fenton oxidation have been shown to be effective in degrading aniline and its derivatives. These methods could potentially overcome the stability of the fluorinated moiety in this compound, leading to its complete mineralization.

Phytoremediation , the use of plants to remove, contain, or degrade environmental contaminants, could also be considered. Certain plant species can take up and metabolize organic pollutants, although the effectiveness for highly fluorinated compounds would need to be evaluated.

A combined approach , integrating, for example, a chemical oxidation step to break down the parent compound into more biodegradable intermediates, followed by a biological treatment step, may be the most effective and sustainable solution for the remediation of sites contaminated with this compound. The selection of the most appropriate remediation strategy will depend on site-specific conditions, including the concentration of the contaminant, the nature of the environmental matrix, and economic considerations.

常见问题

Q. What are the key physicochemical properties of 2-(1,1,2,2-Tetrafluoroethoxy)aniline?

The compound has a molecular formula of C₈H₇F₄NO (molecular weight: 209.14 g/mol). Its structure features an aniline core substituted with a tetrafluoroethoxy (-OCH₂CF₂) group, which introduces strong electron-withdrawing effects. This substitution reduces basicity compared to unsubstituted aniline (pKa ~4.8 vs. ~4.6 for similar fluorinated analogs) and increases lipophilicity (logP ~2.1), influencing solubility in polar solvents like DMSO .

Q. What synthetic methodologies are employed to prepare this compound?

A two-step synthesis is common:

- Step 1 : Nucleophilic aromatic substitution of 2-nitrochlorobenzene with 1,1,2,2-tetrafluoroethanol under basic conditions (K₂CO₃/DMF, 80–100°C, 12–24 hours).

- Step 2 : Reduction of the nitro group using catalytic hydrogenation (H₂/Pd-C in ethanol) or NaBH₄/NiCl₂. Typical yields range from 60–75%, with purity confirmed via HPLC (>98%) .

Q. How does the tetrafluoroethoxy group influence spectroscopic characterization?

Key analytical markers include:

- ¹⁹F NMR : Distinct doublets for CF₂ groups at δ -75 to -80 ppm (J = 150–160 Hz).

- IR : Strong C-F stretches at 1150–1250 cm⁻¹ and N-H bending at 1620 cm⁻¹.

- Mass spectrometry : Molecular ion clusters at m/z 209 (M⁺) with fragmentation patterns showing loss of -OCH₂CF₂ (m/z 93) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during fluorinated aniline synthesis?

- Temperature control : Maintaining reactions below 100°C prevents decomposition of the tetrafluoroethoxy group.

- Purification : Fractional crystallization (hexane/EtOAc, 3:1) removes unreacted starting materials, while silica gel chromatography resolves regioisomers.

- Moisture avoidance : Anhydrous conditions (molecular sieves, N₂ atmosphere) minimize hydrolysis of intermediates .

Q. How does the tetrafluoroethoxy substituent affect electronic and steric properties in electrophilic reactions?

The -OCH₂CF₂ group is a strong electron-withdrawing substituent (σₚ ~0.78), deactivating the aromatic ring and directing electrophiles to the meta position. Computational studies (DFT) reveal reduced HOMO energy (-6.8 eV vs. -5.5 eV for aniline), lowering reactivity toward electrophilic substitution. Steric effects from the CF₂ group further hinder ortho/para attack .

Q. What biological targets interact with fluorinated aniline derivatives, and how?

- Enzyme inhibition : Similar compounds inhibit cytochrome P450 isoforms (e.g., CYP3A4 IC₅₀ ~12 µM) via coordination to heme iron.

- Antimicrobial activity : Fluorinated anilines disrupt fungal ergosterol biosynthesis by targeting sterol 14α-demethylase (CYP51), with MIC values of 8–16 µg/mL against Candida spp. .

Q. How can computational methods optimize structure-activity relationships (SAR) for fluorinated anilines?

- QSAR modeling : Use Hammett constants (σ) and logP to correlate substituent effects with bioactivity.

- Molecular docking : Predict binding modes to targets like CYP51 (Glide score: -9.2 kcal/mol) by analyzing fluorine’s role in hydrophobic interactions.

- ADMET prediction : Tools like SwissADME assess metabolic stability (e.g., CYP2D6 inhibition risk: high) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。